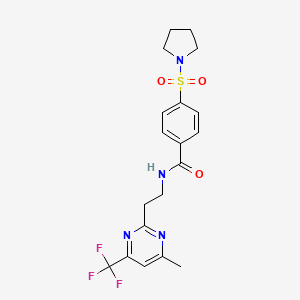

N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Description

This compound features a pyrimidine core substituted with a methyl and a trifluoromethyl group at positions 4 and 6, respectively. The pyrimidine is linked via an ethyl chain to a benzamide moiety modified with a pyrrolidine-1-ylsulfonyl group. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the pyrrolidine sulfonyl group may influence solubility and target binding .

Properties

IUPAC Name |

N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]-4-pyrrolidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21F3N4O3S/c1-13-12-16(19(20,21)22)25-17(24-13)8-9-23-18(27)14-4-6-15(7-5-14)30(28,29)26-10-2-3-11-26/h4-7,12H,2-3,8-11H2,1H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGWVINXAAMIQQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)CCNC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21F3N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a synthetic compound that has attracted attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure with several functional groups that contribute to its biological activity. The key components include:

- Pyrimidine moiety : Contributes to the compound's interaction with biological targets.

- Trifluoromethyl group : Enhances lipophilicity and binding affinity.

- Pyrrolidine sulfonamide : Potentially involved in enzyme inhibition.

The molecular formula is with a molecular weight of 379 Da. Its LogP value of 3.28 indicates moderate lipophilicity, which is favorable for membrane permeability.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors:

- Enzyme Inhibition : The compound may inhibit various kinases, which are crucial in signaling pathways related to cancer and other diseases. For instance, similar compounds have shown activity against receptor tyrosine kinases (RTKs) such as EGFR and PDGFR, leading to reduced cell proliferation in cancer models .

- Receptor Modulation : By binding to specific receptors, the compound can trigger or inhibit signaling pathways that affect cellular responses. This mechanism is particularly relevant in the context of targeted cancer therapies.

In Vitro Studies

Several studies have evaluated the in vitro biological activity of related compounds, providing insights into the potential efficacy of this compound:

Note: Specific IC50 values for the compound are currently not available but may be inferred from structurally similar compounds.

Case Studies

- Cancer Cell Lines : In studies involving breast cancer cell lines, related pyrimidine derivatives exhibited significant cytotoxicity with IC50 values ranging from 10 µM to 50 µM, suggesting potential for further development .

- Kinase Inhibition : Compounds with similar structures have been shown to inhibit kinase activity effectively, leading to decreased tumor growth in preclinical models . The selectivity and potency against specific kinases are critical for reducing off-target effects.

Scientific Research Applications

Antitumor Activity

One of the primary applications of this compound lies in its potential as an anticancer agent . Research has demonstrated that derivatives of compounds containing pyrimidine and sulfonamide structures can inhibit various cancer cell lines. For instance, studies on related compounds have shown that modifications in the pyrimidine structure can enhance their efficacy against tumor growth by targeting specific receptors involved in angiogenesis and tumor proliferation .

Case Study: VEGFR-2 Inhibition

A notable study synthesized a series of pyrimidine derivatives that exhibited potent inhibition of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a crucial role in tumor angiogenesis. Compounds similar to N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide were evaluated for their ability to inhibit tumor growth in vivo, demonstrating significant antitumor activity .

Antimicrobial Properties

The sulfonamide group within the compound suggests potential antimicrobial activity . Sulfonamides are well-known for their antibacterial properties, and compounds with similar structures have been explored for their effectiveness against various bacterial strains. The incorporation of the trifluoromethyl group may enhance lipophilicity, potentially leading to improved membrane penetration and antimicrobial efficacy .

Enzyme Inhibition

Research indicates that compounds with similar structural features can act as inhibitors of specific enzymes involved in metabolic pathways. For example, studies have identified pyrimidine derivatives as inhibitors of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair in both prokaryotic and eukaryotic organisms . This inhibition could be leveraged in developing treatments for conditions such as bacterial infections or cancer.

Neurological Applications

The presence of the pyrrolidine moiety suggests potential applications in neurology . Compounds featuring pyrrolidine structures have been studied for their neuroprotective effects and ability to modulate neurotransmitter systems. This could open avenues for developing treatments for neurodegenerative diseases or conditions such as depression and anxiety .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Pyrimidine Core Modifications

The trifluoromethyl and methyl substituents on the pyrimidine ring distinguish this compound from analogs. For example:

- Compound 1 (): Features a 6-methylpyrimidine with a hydroxypropan-2-ylamino group at position 2. This polar substitution contrasts with the electron-withdrawing trifluoromethyl group in the target compound, likely reducing lipophilicity but improving water solubility .

- 923113-41-1 (): Contains a 6-methylpyrimidine with an ethylamino group at position 3. The absence of a trifluoromethyl group may result in lower metabolic stability compared to the target compound .

Table 1: Pyrimidine Substituent Comparison

Linker and Benzamide Modifications

In contrast:

- Compound 2 () : Uses a rigid piperidin-4-yl group as part of the linker, which may restrict conformational freedom compared to the ethyl chain .

- Example 53 () : Incorporates a chromen-2-yl ethyl group linked to a pyrazolo-pyrimidine. The bulky chromenyl moiety could hinder membrane permeability relative to the simpler benzamide in the target compound .

Sulfonyl Group Variations

- 923216-86-8 () : Contains a methoxybenzenesulfonamide group. The methoxy substituent may enhance solubility but lacks the cyclic amine’s hydrogen-bonding capacity .

Table 2: Sulfonyl/Benzamide Group Comparison

Q & A

Basic Research Questions

Q. What synthetic routes are commonly used to prepare N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide, and what are the critical reaction conditions?

- Methodology : Multi-step synthesis typically involves coupling a pyrimidine derivative (e.g., 4-methyl-6-(trifluoromethyl)pyrimidine) with a sulfonyl benzamide intermediate. Key steps include nucleophilic substitution at the pyrimidine ring and sulfonylation under anhydrous conditions. Solvents like DMF or NMP are often used, with temperatures ranging from 80–120°C to facilitate amide bond formation .

- Characterization : Intermediate purity is verified via HPLC, and final product structure is confirmed using /-NMR and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic techniques are essential for structural elucidation, and how are data discrepancies resolved?

- Techniques : X-ray crystallography provides definitive confirmation of molecular geometry, while -NMR identifies proton environments (e.g., pyrrolidine sulfonyl protons at δ 3.2–3.5 ppm). IR spectroscopy confirms sulfonamide (S=O stretching at ~1350 cm) and trifluoromethyl groups (C-F stretching at 1100–1200 cm) .

- Conflict Resolution : Conflicting NMR data (e.g., unexpected splitting) may arise from dynamic rotational isomerism. Variable-temperature NMR or DFT calculations can resolve such ambiguities .

Advanced Research Questions

Q. How can reaction yields be optimized for the trifluoromethylpyrimidine intermediate, and what factors influence scalability?

- Optimization : Catalytic methods using Pd/Cu systems enhance regioselectivity during trifluoromethyl group introduction. Solvent choice (e.g., THF vs. DMF) and stoichiometric control of reagents (e.g., CF-I) minimize byproducts .

- Scalability : Continuous flow reactors improve heat transfer and reduce reaction times for large-scale synthesis. Process analytical technology (PAT) monitors real-time reaction progress .

Q. What strategies mitigate metabolic instability of the pyrrolidine sulfonyl moiety in pharmacokinetic studies?

- Approach : Deuterium incorporation at metabolically labile positions (e.g., α to sulfonyl groups) slows oxidative degradation. Co-crystallization with cyclodextrins enhances solubility and bioavailability .

- Validation : In vitro microsomal assays (human liver microsomes) quantify metabolic half-life improvements, supported by LC-MS metabolite profiling .

Q. How do computational models predict target binding affinity, and how are these validated experimentally?

- Modeling : Molecular docking (AutoDock Vina) and MD simulations assess interactions with biological targets (e.g., kinases). The trifluoromethyl group’s electron-withdrawing effects enhance binding to hydrophobic pockets .

- Validation : Surface plasmon resonance (SPR) measures binding kinetics (K), while isothermal titration calorimetry (ITC) quantifies thermodynamic parameters (ΔH, ΔS) .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity results?

- Case Example : If docking suggests strong kinase inhibition but in vitro assays show weak activity, check for solvation effects or protein flexibility not captured in static models. Free-energy perturbation (FEP) calculations refine binding affinity predictions .

- Experimental Follow-Up : Use mutagenesis (e.g., Ala-scanning) to identify critical binding residues and validate computational hypotheses .

Comparative Analysis

Q. How does the trifluoromethylpyrimidine core compare to halogenated analogs in terms of reactivity and bioactivity?

- Reactivity : The CF group increases electrophilicity at the pyrimidine C4 position, facilitating nucleophilic substitution compared to chloro analogs. However, steric hindrance may reduce reaction rates .

- Bioactivity : Fluorinated derivatives exhibit enhanced blood-brain barrier penetration compared to brominated analogs, as shown in rodent pharmacokinetic studies .

Structural and Functional Insights

Q. What role does the pyrrolidine sulfonyl group play in modulating solubility and target selectivity?

- Solubility : The sulfonyl group increases hydrophilicity (clogP reduction by ~1.5 units), while pyrrolidine’s conformational flexibility improves membrane permeability .

- Selectivity : Sulfonamide hydrogen bonding with kinase active-site residues (e.g., Asp381 in EGFR) enhances selectivity over off-target enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.